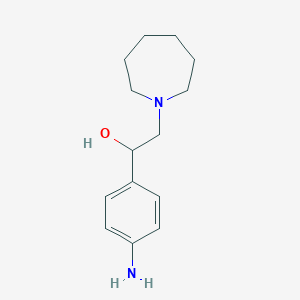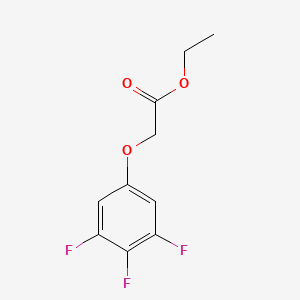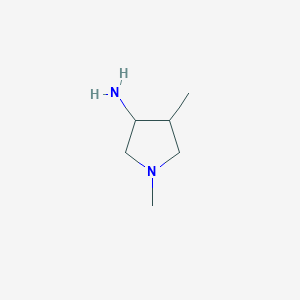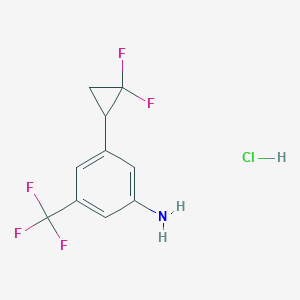
3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride is a synthetic organic compound characterized by the presence of a difluorocyclopropyl group and a trifluoromethyl group attached to an aniline ring. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride typically involves multiple steps:
Formation of the Difluorocyclopropyl Group: This step usually involves the reaction of a suitable precursor with a difluorocarbene source, such as difluoromethyltriphenylphosphonium bromide, under basic conditions to form the difluorocyclopropyl group.
Attachment to Aniline: The difluorocyclopropyl group is then attached to an aniline derivative through a nucleophilic substitution reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and high-throughput screening can further streamline the production process.
化学反応の分析
Types of Reactions
3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines or reducing other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen, with reagents such as alkyl halides or acyl chlorides, forming N-substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones, oxidized derivatives.
Reduction Products: Amines, reduced derivatives.
Substitution Products: N-substituted aniline derivatives.
科学的研究の応用
3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The difluorocyclopropyl and trifluoromethyl groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 3-(2,2-Difluorocyclopropyl)aniline
- 5-(Trifluoromethyl)aniline
- 3-(2,2-Difluorocyclopropyl)-4-(trifluoromethyl)aniline
Uniqueness
3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride is unique due to the specific positioning of the difluorocyclopropyl and trifluoromethyl groups on the aniline ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5N.ClH/c11-9(12)4-8(9)5-1-6(10(13,14)15)3-7(16)2-5;/h1-3,8H,4,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBCFUZCQNCZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC(=C2)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
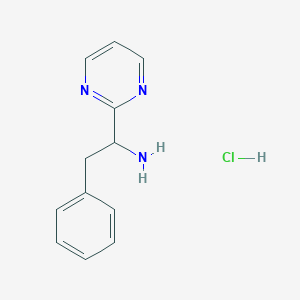
![1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2897434.png)
![(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide](/img/structure/B2897435.png)
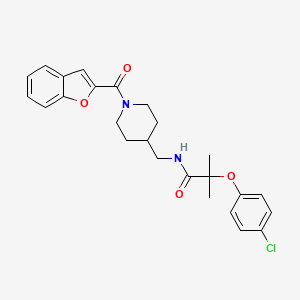
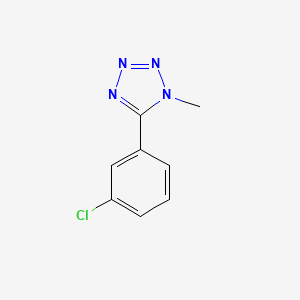
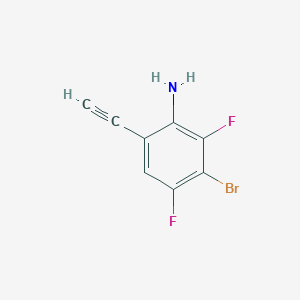
![2,6-Dimethoxy-3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2897440.png)
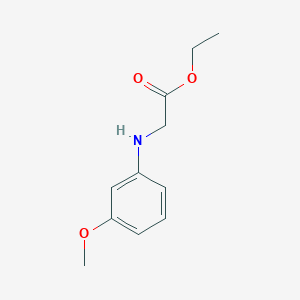
![N-(2,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2897447.png)
![6-Methyl-2-{[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2897450.png)
![N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2897451.png)
